3-(aminomethyl)-3-methylcyclobutan-1-ol
Description
Properties
CAS No. |
1889876-11-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Aminomethyl 3 Methylcyclobutan 1 Ol and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Cyclobutane (B1203170) Ring System
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. princeton.edu For polycyclic or strained systems like cyclobutanes, identifying strategic bond disconnections is crucial for devising an efficient synthetic route. nih.govbham.ac.uk The primary goal is to reduce molecular complexity, often by cleaving the molecule into smaller, more manageable fragments. princeton.edu
For the target molecule, 3-(aminomethyl)-3-methylcyclobutan-1-ol, several key disconnections can be considered:
[2+2] Cycloaddition Retron: The most powerful and common strategy for forming a cyclobutane ring is through a [2+2] cycloaddition reaction. nih.govnumberanalytics.com This involves disconnecting two parallel bonds of the ring, leading back to two olefinic precursors. For our target, this would mean disconnecting the C1-C2 and C3-C4 bonds, or the C2-C3 and C4-C1 bonds. This approach simplifies the complex four-membered ring into two simpler alkene components. The challenge then becomes the synthesis of appropriately substituted alkenes that will react with the desired regiochemistry and stereochemistry.
Functional Group Interconversion (FGI) and C-C Disconnections: An alternative approach involves initial functional group interconversions. The primary amine could be retrosynthetically derived from a nitrile, azide, or nitro group, while the alcohol could originate from the reduction of a ketone (cyclobutanone).
Aldol-Type Disconnection: Disconnecting the bond adjacent to the carbonyl in a precursor like 3-formyl-3-methylcyclobutanone could lead to simpler starting materials.
Ring-Expansion/Contraction: Methods involving the expansion of a cyclopropane (B1198618) ring or the contraction of a cyclopentane (B165970) or pyrrolidine (B122466) ring are also viable, though often more complex. nih.govresearchgate.net For instance, a substituted pyrrolidine could undergo nitrogen extrusion to form the desired cyclobutane skeleton. nih.gov
A logical retrosynthetic pathway starting from the [2+2] retron is often the most direct. The 1,3-disubstituted pattern of the target suggests the cycloaddition of an allene (B1206475) with an appropriately substituted olefin.

Enantioselective and Diastereoselective Synthesis Approaches
Controlling the three-dimensional arrangement of atoms is paramount in modern synthesis, particularly for biologically relevant molecules. Chiral cyclobutanes are common motifs in bioactive compounds, yet general methods for their asymmetric synthesis remain challenging. nih.gov Enantioselective and diastereoselective strategies aim to produce a single desired stereoisomer from the multiple possibilities.
The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, terpenes, and sugars, which serve as inexpensive starting materials for asymmetric synthesis. nih.govwikipedia.org This strategy incorporates a pre-existing stereocenter from the chiral pool molecule, which is preserved throughout the reaction sequence. wikipedia.org
For a 1,3-amino alcohol like the target compound, a potential chiral pool starting material could be an amino acid. For example, a derivative of serine or threonine, which already contains a stereodefined amino alcohol moiety, could be elaborated. However, constructing the cyclobutane ring from these acyclic precursors while maintaining stereochemical integrity would be a significant undertaking. A more common approach involves using chiral terpenes, such as verbenone (B1202108) or pinene, which contain a cyclobutane ring that can be chemically modified. wikipedia.orgresearchgate.net The synthesis would involve cleaving and reforming bonds of the terpene skeleton to install the required aminomethyl and hydroxyl groups at the correct positions.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This is a highly efficient and atom-economical approach.
Catalytic Asymmetric [2+2] Cycloadditions: This is a prominent strategy for constructing chiral cyclobutanes. researchgate.net It can involve transition-metal catalysis or organocatalysis to control the facial selectivity of the approaching olefin partners. nih.govresearchgate.net For instance, a rhodium-catalyzed asymmetric hydroacylation of meso-cyclobutenes provides a modular entry to stereochemically complex cyclobutanes. nih.gov
Asymmetric Hydrogenation: If a cyclobutene (B1205218) precursor is synthesized, an asymmetric hydrogenation can be employed to set the stereocenters on the ring. For example, the asymmetric transfer hydrogenation of cyclobutenediones has been shown to produce a variety of chiral cyclobutane derivatives with high regio- and stereoselectivity. acs.org Similarly, a Rh-Me-DuPHOS catalyst has been used for the asymmetric hydrogenation of a cyano-substituted alkene to produce (S)-(+)-3-aminomethyl-5-methylhexanoic acid, demonstrating the power of this method for creating chiral amino compounds. nih.gov
C-H Functionalization: Directing group-assisted, catalyst-controlled C-H functionalization on a pre-formed cyclobutane ring offers a powerful way to install substituents stereoselectively. acs.orgbaranlab.org A pre-existing group on the ring, such as a ketone, can direct a chiral catalyst to functionalize a specific C-H bond, allowing for the sequential and controlled installation of the required functional groups. acs.org
| Catalytic Method | Catalyst/Reagent Example | Substrate Type | Key Transformation | Stereocontrol Outcome | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydroacylation | Rh-catalyst with chiral ligand | meso-Cyclobutenes | Addition across C=C bond | High enantioselectivity | nih.gov |
| Asymmetric Transfer Hydrogenation | (S,S)-Catalyst | Cyclobutenediones | Selective reduction of C=O and C=C bonds | Excellent dr and ee | acs.org |
| Cobalt-Catalyzed C-C Coupling | Cobalt-catalyst with chiral ligand | Cyclobutenes and alkynes | Pathway-divergent coupling | High regio-, diastereo-, and enantioselectivity | researchgate.net |
| Sulfa-Michael Addition | Chiral chinchona-based squaramide | Cyclobutenes and thiols | Enantioselective addition of thiol | High enantioselectivity (up to 99.7:0.3 er) | nih.gov |
In an auxiliary-controlled reaction, a chiral, non-racemic molecule (the auxiliary) is temporarily attached to an achiral substrate. It directs the stereochemical course of a reaction and is subsequently removed, yielding an enantiomerically enriched product.
This strategy is effective in cycloaddition reactions. For example, an olefin can be coupled to a chiral auxiliary, such as a chiral dioxolane, to control the diastereoselectivity of a subsequent [2+2] cycloaddition. nih.gov Shishido and co-workers utilized a dioxolane chiral auxiliary to control the stereochemistry of a key [2+2] cycloaddition, achieving a diastereomeric excess (de) of >95%. nih.gov Similarly, Ghosez and co-workers developed an asymmetric synthesis of cyclobutanones via the [2+2] cycloaddition of an olefin to a chiral keteniminium salt derived from a chiral amide. researchgate.net This approach allows for the construction of the cyclobutane ring with high stereocontrol, which can then be further functionalized to the target amino alcohol.
Novel Synthetic Routes and Method Development for 3-(aminomethyl)-3-methylcyclobutan-1-ol
The development of novel synthetic routes is driven by the need for efficiency, selectivity, and access to complex molecular architectures. For substituted cyclobutanes, much effort has focused on the reliable formation of the four-membered ring.
Cycloaddition reactions, which form a ring by combining two or more unsaturated molecules, are the most fundamental approach to cyclobutane synthesis. numberanalytics.comacs.org The [2+2] cycloaddition, in particular, is the most widely employed method for this purpose. nih.govresearchgate.net
These reactions can be initiated in several ways:
Photochemical [2+2] Cycloaddition: This classic method involves the UV irradiation of two alkene partners. baranlab.orgacs.org One alkene is excited to a triplet state, which then adds to the ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate. These reactions are often used for intramolecular cycloadditions or the dimerization of identical olefins. acs.org
Thermal [2+2] Cycloaddition: Generally forbidden by the Woodward-Hoffmann rules for simple alkenes, these reactions can occur with activated partners, such as ketenes or highly strained or electron-deficient/rich alkenes. organicreactions.org The cycloaddition of fluorinated alkenes, for example, often favors the formation of four-membered rings. organicreactions.org
Metal-Catalyzed [2+2] Cycloaddition: Transition metals can catalyze [2+2] cycloadditions that are otherwise difficult, allowing them to proceed under milder conditions with greater control over selectivity. baranlab.org
For the synthesis of 3-(aminomethyl)-3-methylcyclobutan-1-ol, a [2+2] cycloaddition between an allene and an alkene is a logical choice to establish the 1,3-substitution pattern. For instance, the reaction of 1,1-dimethylallene with an alkene bearing a protected hydroxyl group could form the carbon skeleton, which would then require functionalization of one of the allene methyl groups into the aminomethyl moiety.
| Cycloaddition Type | Initiation Method | Key Intermediates | Typical Substrates | Reference |
|---|---|---|---|---|
| Photochemical [2+2] | UV or visible light (often with sensitizer) | Triplet state, 1,4-diradical | Alkenes, enones | baranlab.orgacs.org |
| Thermal [2+2] | Heat | Concerted (for ketenes) or stepwise | Ketenes, fluorinated alkenes, strained olefins | organicreactions.orgmdpi.com |
| Metal-Catalyzed [2+2] | Transition Metal (e.g., Rh, Co, Ni) | Metallacycle | Alkenes, alkynes, allenes | baranlab.orgnih.gov |
| Intramolecular [2+2] | Photochemical or thermal | Diradical or concerted | Dienes, enynes | nih.govacs.org |
Ring Contraction/Expansion Methodologies to Access the Cyclobutane Core
The construction of the cyclobutane framework, a common motif in numerous natural products, can be achieved through elegant ring contraction and expansion strategies. These methods offer powerful alternatives to traditional [2+2] cycloadditions, often providing access to complex and highly substituted cyclobutane structures.
Ring Contraction: A notable method for ring contraction is the Favorskii rearrangement , which primarily involves the rearrangement of α-halo ketones or cyclopropanones to form carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org In the context of cyclic α-halo ketones, this rearrangement leads to a ring contraction. wikipedia.orgscienceinfo.com For instance, a substituted α-chlorocyclopentanone, upon treatment with a base like sodium hydroxide, can undergo rearrangement to form a cyclobutanecarboxylic acid. This process is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.orgacs.org The choice of base is crucial; using an alkoxide, such as sodium methoxide, results in the formation of a ring-contracted ester. wikipedia.org While direct application to 3-(aminomethyl)-3-methylcyclobutan-1-ol is not explicitly detailed in the literature, one could envision a pathway starting from a suitably substituted α-halocyclopentanone to generate a functionalized cyclobutane carboxylic acid, which could then be further elaborated to the target amino alcohol.
Ring Expansion: Conversely, ring expansion reactions, such as the semipinacol rearrangement , provide a viable route to cyclobutanones from smaller ring systems. wikipedia.orgorganic-chemistry.org This rearrangement involves a 1,2-shift of an alkyl or hydrogen group in a heterosubstituted alcohol, resulting in the formation of a ketone or aldehyde. wikipedia.orgsynarchive.com A catalytic protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols, for example, can yield cyclobutanone (B123998) products with α-quaternary stereocenters. organic-chemistry.org This strategy could be adapted to synthesize a 3-methylcyclobutanone precursor, a key intermediate for the target molecule.
Chemo- and Regioselective Transformations of Cyclobutanone Derivatives in Synthesis
The functionalization of pre-formed cyclobutanone rings through chemo- and regioselective transformations is a cornerstone of modern cyclobutane synthesis. These methods allow for the precise installation of desired functional groups at specific positions on the four-membered ring.
A key intermediate for the synthesis of 3-(aminomethyl)-3-methylcyclobutan-1-ol is a suitably substituted cyclobutanone. A patented method outlines the synthesis of 3-Boc-aminomethyl cyclobutanone, a valuable precursor. google.com This synthesis starts from 3-oxocyclobutanecarboxylic acid and proceeds through a series of transformations including esterification, amidation, reduction, and protection to yield the desired cyclobutanone. google.com
Starting from a generic 3-substituted cyclobutanone, a plausible and highly selective synthetic route to 3-(aminomethyl)-3-methylcyclobutan-1-ol can be proposed. This would involve two key transformations:
Nucleophilic addition of a methyl group: This can be achieved using organometallic reagents such as methylmagnesium bromide (Grignard reagent) or methyllithium. This step would convert the ketone into a tertiary alcohol.
Introduction of the aminomethyl group: A common strategy for introducing an aminomethyl group is through the addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to the ketone, followed by reduction of the resulting cyanohydrin. Alternatively, a protected aminomethyl group can be introduced. For instance, the aforementioned 3-Boc-aminomethyl cyclobutanone could be utilized.
The final step in the synthesis would be the reduction of the ketone to the corresponding alcohol. This can be accomplished with high stereoselectivity using various reducing agents. For example, reduction with LiAlH(OtBu)3 can furnish cis-cyclobutanols with high selectivity. researchgate.net The choice of reducing agent can influence the stereochemical outcome, allowing for the synthesis of either the cis or trans isomer of the final product.
Green Chemistry Principles and Sustainable Synthesis of 3-(aminomethyl)-3-methylcyclobutan-1-ol
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. rsc.orgrsc.orgnih.gov The synthesis of 3-(aminomethyl)-3-methylcyclobutan-1-ol can be made more environmentally benign by considering several key aspects.
Solvent-Free Reactions and Aqueous Media Approaches
One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous organic solvents.
Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste and simplify purification processes. For example, one-pot, three-component condensation reactions to synthesize amino-isoxazolmethylnaphthols have been successfully carried out under solvent-free conditions. nih.gov While a specific solvent-free synthesis for 3-(aminomethyl)-3-methylcyclobutan-1-ol is not documented, the exploration of such conditions for key steps, like the nucleophilic additions to cyclobutanone, could be a promising area of research.
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of aqueous media in organic synthesis is an active area of research. rsc.org For instance, direct amination of alcohols has been studied in aqueous environments. acs.org Applying aqueous conditions to steps in the synthesis of the target molecule, where feasible, would be a significant step towards a greener process. Photocatalytic trifunctionalization of [1.1.1]propellane has been achieved in an aqueous phase to produce 3,3-disubstituted cyclobutanol (B46151) derivatives. rsc.org
Catalytic Systems for Efficient Amino Alcohol Formation
Catalysis is a fundamental pillar of green chemistry, offering pathways with higher efficiency, selectivity, and reduced waste.
The formation of the amino alcohol functionality is a critical step in the synthesis of the target molecule. The direct amination of alcohols catalyzed by metal triflates, such as aluminum triflate, has been shown to be effective for activated alcohols. escholarship.org Furthermore, the reductive amination of alcohols, a process that can be catalyzed by heterogeneous catalysts, offers a sustainable route to primary amines. mdpi.com This "dehydrogenation-imidization-hydroamination" mechanism can be applied to the synthesis of various amines. mdpi.com The development of catalytic systems, potentially based on earth-abundant metals like nickel, for the selective functionalization of cycloalkanes to cyclic alcohols is also an area of active investigation. nih.gov
An engineered two-enzyme cascade has been shown to selectively convert diols to amino alcohols under aqueous conditions at room temperature and pressure, highlighting the potential of biocatalysis for green synthesis. mdpi.com
Table 1: Examples of Catalytic Systems for Amino Alcohol Synthesis
| Catalyst System | Reactants | Product | Key Features |
| Aluminum triflate (Al(OTf)3) | Activated alcohols, amines | Amines | Homogeneous catalysis, can require harsh conditions for less reactive substrates. escholarship.org |
| Heterogeneous metal catalysts (e.g., supported Ni, Ru) | Alcohols, ammonia (B1221849) | Primary amines | Involves a hydrogen-borrowing mechanism, catalyst is reusable. mdpi.com |
| Nickel(II) complexes with tetradentate amidate ligands | Cycloalkanes, m-CPBA | Cyclic alcohols | Selective oxidation of unactivated C-H bonds. nih.gov |
| Two-enzyme cascade | Diols | Amino alcohols | Biocatalysis, aqueous conditions, room temperature. mdpi.com |
Atom Economy Considerations in Synthetic Pathways
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.orgnih.gov Reactions with high atom economy are a key goal of green chemistry as they minimize the generation of waste.
Addition reactions, such as the nucleophilic addition of a Grignard reagent to a ketone, generally have a high atom economy as all atoms of the reactants are incorporated into the product. In contrast, substitution and elimination reactions often generate by-products, leading to lower atom economy.
The Favorskii rearrangement, while a powerful tool for ring contraction, can have a variable atom economy depending on the specific reagents and by-products formed. wikipedia.org A thorough analysis of the atom economy of each step in the proposed synthetic routes to 3-(aminomethyl)-3-methylcyclobutan-1-ol is essential for identifying the most sustainable pathway. For example, catalytic reactions are often highly atom-economical. nih.gov
Sophisticated Structural Elucidation and Conformational Analysis of 3 Aminomethyl 3 Methylcyclobutan 1 Ol
High-Resolution Spectroscopic Techniques for Definitive Structure Determination
The unambiguous assignment of the constitution, configuration, and conformation of 3-(aminomethyl)-3-methylcyclobutan-1-ol necessitates the application of a range of high-resolution spectroscopic techniques. These methods provide complementary information that, when pieced together, reveals a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(aminomethyl)-3-methylcyclobutan-1-ol, a combination of one-dimensional (¹H and ¹³C) and advanced multi-dimensional NMR experiments is essential to establish connectivity and stereochemistry.
Multi-dimensional NMR experiments are crucial for deciphering the complex spin systems present in 3-(aminomethyl)-3-methylcyclobutan-1-ol.
COrrelation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For 3-(aminomethyl)-3-methylcyclobutan-1-ol, COSY spectra would show correlations between the protons of the aminomethyl group and the adjacent cyclobutane (B1203170) ring protons, as well as between the geminal and vicinal protons on the cyclobutane ring itself. This allows for the tracing of the carbon backbone through its attached protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in assigning the ¹³C chemical shifts based on the already assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in 3-(aminomethyl)-3-methylcyclobutan-1-ol would give rise to a specific cross-peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bonds) heteronuclear couplings (¹H-¹³C). sdsu.edu This is particularly valuable for identifying quaternary carbons, such as the C3 carbon of the cyclobutane ring, by observing correlations from the protons of the methyl and aminomethyl groups to this carbon. It also helps to definitively connect the various structural fragments of the molecule.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is a through-space correlation experiment that identifies protons that are in close spatial proximity, irrespective of whether they are directly bonded. researchgate.net This is the primary NMR method for determining the relative stereochemistry of the substituents on the cyclobutane ring. For instance, a NOESY experiment could reveal whether the aminomethyl group and the hydroxyl group are on the same side (cis) or opposite sides (trans) of the cyclobutane ring by observing the presence or absence of specific NOE cross-peaks.
Table 1: Hypothetical ¹H and ¹³C NMR Data for cis-3-(aminomethyl)-3-methylcyclobutan-1-ol
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | ~3.8 (m) | ~70.0 | H2, H4 | H2, H4, OH |
| 2 | ~2.2 (m), ~1.8 (m) | ~35.0 | C1, C3, C4 | H1, H4, CH₃ |
| 3 | - | ~45.0 | - | - |
| 4 | ~2.1 (m), ~1.7 (m) | ~35.0 | C1, C2, C3 | H1, H2, CH₂NH₂ |
| CH₃ | ~1.2 (s) | ~25.0 | C2, C3, C4 | H2, CH₂NH₂ |
| CH₂NH₂ | ~2.8 (s) | ~50.0 | C3, C4 | H4, CH₃ |
| NH₂ | ~1.5 (br s) | - | - | - |
| OH | ~2.5 (br s) | - | - | H1 |
This table presents hypothetical data for illustrative purposes.
The cyclobutane ring is not planar and undergoes a puckering motion. libretexts.orgdalalinstitute.com Dynamic NMR (DNMR) techniques can be used to study the kinetics of this conformational exchange. copernicus.org By monitoring changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barrier for the ring-flipping process. nih.govnih.gov For 3-(aminomethyl)-3-methylcyclobutan-1-ol, DNMR could provide insights into the preferred puckered conformation and the influence of the substituents on the dynamics of the ring.
While NMR provides detailed structural information in solution, single-crystal X-ray diffraction offers the most precise and unambiguous determination of the molecular structure in the solid state. cam.ac.ukresearchgate.net If a suitable single crystal of 3-(aminomethyl)-3-methylcyclobutan-1-ol or a derivative can be obtained, X-ray diffraction analysis would provide exact bond lengths, bond angles, and torsional angles. mdpi.com This would definitively establish the relative stereochemistry of the substituents and reveal the precise puckering of the cyclobutane ring in the crystalline form. nih.gov
Table 2: Hypothetical Crystallographic Data for cis-3-(aminomethyl)-3-methylcyclobutan-1-ol
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 820.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.15 |
| Puckering Angle (°) | ~20 |
This table presents hypothetical data for illustrative purposes.
Since 3-(aminomethyl)-3-methylcyclobutan-1-ol is a chiral molecule, determining its absolute configuration is essential. Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are employed for this purpose.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the absolute configuration of the molecule. nih.gov By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation. nih.govresearchgate.net VCD provides a wealth of stereochemical information from the vibrational transitions of the molecule. Similar to ECD, the comparison of experimental and theoretical VCD spectra allows for the determination of the absolute configuration. scilit.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Conformational Analysis and Intermolecular Interactions within the Cyclobutane Amino Alcohol Scaffold
The biological activity and physical properties of 3-(aminomethyl)-3-methylcyclobutan-1-ol are intrinsically linked to its three-dimensional shape and the non-covalent interactions it can form.
The cyclobutane ring typically adopts a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgdalalinstitute.com The degree of puckering and the preferred orientation of the substituents (axial vs. equatorial) are influenced by steric and electronic factors. acs.org In the case of 3-(aminomethyl)-3-methylcyclobutan-1-ol, the interplay between the methyl, aminomethyl, and hydroxyl groups will dictate the most stable conformation.
Furthermore, the presence of both a hydroxyl (hydrogen bond donor and acceptor) and an amino group (hydrogen bond donor and acceptor) allows for a variety of intermolecular hydrogen bonding interactions. In the solid state, these interactions can lead to the formation of extended supramolecular networks. In solution, intramolecular hydrogen bonding between the amino and hydroxyl groups may also occur, influencing the conformational preference of the molecule. Computational modeling, in conjunction with experimental data from NMR and X-ray diffraction, can provide a detailed understanding of these conformational preferences and intermolecular interactions.
Intramolecular Hydrogen Bonding Patterns and Their Influence on Conformation
The presence of both a hydroxyl (-OH) and an amino (-NH2) group in 3-(aminomethyl)-3-methylcyclobutan-1-ol allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's conformational landscape by creating cyclic-like structures that restrict rotational freedom and stabilize specific arrangements of the substituent groups relative to the cyclobutane ring.
The primary intramolecular hydrogen bond is expected to occur between the hydroxyl group as the hydrogen bond donor and the nitrogen atom of the aminomethyl group as the acceptor (O-H···N). The formation of this bond would lead to a pseudo-five-membered or pseudo-six-membered ring, depending on the relative orientation of the substituents on the cyclobutane core. The strength of this interaction is dependent on the distance and angle between the donor and acceptor groups, which are in turn governed by the puckering of the cyclobutane ring and the rotational barriers of the C-C and C-N bonds of the aminomethyl group.
A weaker hydrogen bond, N-H···O, where one of the hydrogens of the amino group interacts with the oxygen of the hydroxyl group, might also be possible, but is generally considered less favorable. The relative populations of conformers with and without intramolecular hydrogen bonds are determined by the energetic stabilization afforded by the hydrogen bond versus the entropic cost of conformational restriction.
Table 1: Plausible Intramolecular Hydrogen Bonding Parameters for 3-(aminomethyl)-3-methylcyclobutan-1-ol (Theoretical)
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Estimated Energy (kcal/mol) |
| O-H···N | 2.8 - 3.2 | 150 - 170 | 2 - 5 |
| N-H···O | 3.0 - 3.4 | 130 - 150 | 1 - 2 |
| Note: These values are theoretical estimations based on typical hydrogen bond geometries and have not been experimentally determined for this specific molecule. |
Conformational Preferences in Solution and Solid State
The conformation of 3-(aminomethyl)-3-methylcyclobutan-1-ol is not static, and its preferred geometry can differ between the solution and solid states due to the influence of intermolecular forces and crystal packing effects.
In solution , the molecule will exist as an equilibrium of different conformers. The puckered, or "butterfly," conformation of the cyclobutane ring is the most likely, as it relieves the torsional strain associated with a planar arrangement. nih.govresearchgate.netmdpi.com The substituents can occupy either axial or equatorial-like positions on the puckered ring. The presence of intramolecular hydrogen bonding will favor conformers where the hydroxyl and aminomethyl groups are in a cis-like relationship, allowing for the stabilizing interaction. The specific solvent can also play a role; polar, protic solvents may disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute.
In the solid state , the molecule adopts a single, low-energy conformation that allows for efficient packing in the crystal lattice. This conformation is often, but not always, the most stable gas-phase or solution-phase conformer. X-ray crystallography would be the definitive technique to determine the solid-state structure, revealing the precise bond lengths, bond angles, and the puckering of the cyclobutane ring, as well as the nature of intermolecular hydrogen bonding networks. Due to the lack of specific experimental data for 3-(aminomethyl)-3-methylcyclobutan-1-ol, we can hypothesize that in the solid state, intermolecular hydrogen bonds between the hydroxyl and amino groups of adjacent molecules would be a dominant feature, potentially leading to a different preferred conformation compared to the isolated molecule in the gas phase or in a non-polar solvent.
Role of Substituent Effects on Cyclobutane Ring Conformation
The substituents on the cyclobutane ring, namely the hydroxyl, methyl, and aminomethyl groups, play a crucial role in determining the degree and nature of the ring's puckering. The 1,3-disubstitution pattern in 3-(aminomethyl)-3-methylcyclobutan-1-ol is particularly significant.
The puckering of the cyclobutane ring can be described by a puckering angle, which defines the deviation from planarity. In 1,3-disubstituted cyclobutanes, the substituents can adopt a cis or trans relationship. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The relative steric bulk of the substituents influences their preferred orientation (axial vs. equatorial-like) to minimize steric hindrance.
For 3-(aminomethyl)-3-methylcyclobutan-1-ol, the interplay between the steric demand of the methyl and aminomethyl groups at the C3 position and the hydroxyl group at the C1 position will dictate the equilibrium puckering of the ring. For instance, a bulky substituent will generally prefer an equatorial-like position to minimize unfavorable 1,3-diaxial interactions. Studies on related substituted cyclobutanes have shown that the presence of substituents can significantly impact the flexibility and puckering mode of the cyclobutane ring. acs.org
Advanced Mass Spectrometry for Structural Insights (beyond basic identification)
While basic mass spectrometry can confirm the molecular weight of 3-(aminomethyl)-3-methylcyclobutan-1-ol, more sophisticated techniques like tandem mass spectrometry and ion mobility spectrometry-mass spectrometry are required to gain deeper structural insights.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's connectivity and the relative strengths of its chemical bonds.
For 3-(aminomethyl)-3-methylcyclobutan-1-ol, the likely site of protonation in the gas phase would be the nitrogen atom of the amino group, as it is generally more basic than the hydroxyl oxygen. The fragmentation of the [M+H]⁺ ion would likely proceed through several characteristic pathways:
Loss of Water (H₂O): A common fragmentation pathway for alcohols is the neutral loss of a water molecule, leading to a fragment ion at m/z [M+H - 18]⁺.
Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond, potentially facilitated by a proton transfer, could result in the loss of a neutral ammonia molecule, yielding a fragment at m/z [M+H - 17]⁺.
Ring Cleavage: The strained cyclobutane ring can undergo cleavage, leading to various open-chain fragment ions. The specific fragmentation pattern would be indicative of the substitution pattern on the ring.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines and would result in the loss of a methyl radical or the aminomethyl group.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of Protonated 3-(aminomethyl)-3-methylcyclobutan-1-ol
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 116.1 | 98.1 | H₂O | Dehydration |
| 116.1 | 99.1 | NH₃ | Deamination |
| 116.1 | 86.1 | CH₂NH₂ | Cleavage of aminomethyl group |
| 116.1 | 71.1 | C₂H₄O | Ring cleavage and subsequent loss |
| Note: The m/z values are based on the monoisotopic mass of the most abundant isotopes and represent theoretical predictions. |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformations
Ion mobility spectrometry-mass spectrometry (IMS-MS) is a powerful technique that separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.gov This allows for the differentiation of isomers and conformers that are indistinguishable by mass spectrometry alone. nih.gov
For 3-(aminomethyl)-3-methylcyclobutan-1-ol, IMS-MS could be used to investigate the different conformations present in the gas phase. Compact, folded conformers, such as those stabilized by intramolecular hydrogen bonding, would experience fewer collisions with the drift gas and thus have a shorter drift time (higher mobility) compared to more extended, open conformers.
By measuring the collision cross-section (CCS), a value that is related to the rotational average of the ion's shape, one can gain quantitative information about the gas-phase structure. Comparing experimentally determined CCS values with those calculated for theoretically modeled conformers can help to identify the most likely structures present in the gas phase. This technique would be particularly useful for distinguishing between cis and trans isomers of 3-(aminomethyl)-3-methylcyclobutan-1-ol, as they would be expected to have different CCS values due to their distinct three-dimensional shapes.
Reactivity Profiles and Mechanistic Investigations of 3 Aminomethyl 3 Methylcyclobutan 1 Ol
Reactivity of the Constrained Cyclobutane (B1203170) Ring System
The four-membered cyclobutane ring is characterized by significant ring strain, which makes it susceptible to reactions that lead to ring-opening or rearrangement, thereby relieving this strain. Although possessing this inherent strain, cyclobutane derivatives are generally stable at room temperature but can undergo cleavage under various conditions such as thermolysis, photolysis, or in the presence of certain catalysts. nih.gov
The inherent strain of the cyclobutane core makes it a substrate for various ring-opening reactions. These transformations are often driven by the formation of a more stable acyclic or larger ring system.
Hydrogenation: Catalytic hydrogenation using agents like Nickel (Ni) or Platinum (Pt) can induce the cleavage of the cyclobutane ring to yield saturated acyclic hydrocarbons. organic-chemistry.org This process becomes more challenging with increasing ring size, but for strained four-membered rings, it represents a viable pathway to linear alkanes. organic-chemistry.org
Radical Reactions: The cyclobutane ring can be opened via radical intermediates. For instance, cyclobutylmethyl radicals are known to undergo ring-opening to form 1-pentenyl radicals. The rate of these reactions is temperature-dependent and provides a pathway to linear, unsaturated compounds.
Strain-Release Driven Reactions: The high strain energy of the cyclobutane skeleton can be exploited in synthetic chemistry. Methodologies involving the strain-release of bicyclo[1.1.0]butanes (BCBs), which are related strained systems, have been developed to produce functionalized cyclobutanes. nih.gov These reactions, often proceeding through Michael-type additions or Giese reactions, highlight the electrophilic nature of strained rings when substituted with electron-withdrawing groups. nih.gov
Electrochemical Opening: Electrochemical methods can also promote the ring-opening of cyclobutanol (B46151) derivatives. For example, manganese(III)-mediated electrooxidative ring-opening can convert cyclobutanols into linear ketones. researchgate.net
The cyclobutane ring system can undergo significant structural changes when subjected to thermal or photochemical energy.
Thermal Transformations: The thermolysis of cyclobutane and its derivatives is known to yield ethylene (B1197577) products in a stepwise process that is orbital symmetry forbidden but proceeds via a diradical intermediate. vub.ac.be Other thermal rearrangements can lead to different cyclic systems; for example, cyclobutylidene, a related carbene, can rearrange to methylenecyclopropane. nih.gov In some cases, thermal [2+2] cycloadditions of ketenes can form cyclobutane rings, and the reverse reaction, a cycloreversion, is also a possible thermal pathway. nih.gov
Photochemical Transformations: The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis, and its reverse, the photochemical cycloreversion, is an important reaction of the cyclobutane core. researchgate.netrsc.org This process can be initiated by direct excitation or through the use of a photosensitizer. researchgate.net For substituted cyclobutanes, these photochemical reactions can lead to a variety of functionalized products and are a key method for creating or modifying the four-membered ring. researchgate.net
Table 1: Summary of Reactions Involving the Cyclobutane Ring
| Reaction Type | Reagents/Conditions | Expected Product Type | Citations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Ni or Pt catalyst | Acyclic alkane | organic-chemistry.org |
| Radical Ring-Opening | Radical initiator, heat | Acyclic alkene | |
| Electrochemical Ring-Opening | Mn(III), electrolysis | Linear ketone | researchgate.net |
| Thermal Rearrangement | High temperature (pyrolysis) | Ethylene derivatives, rearranged cyclics | vub.ac.benih.gov |
| Photochemical Cycloreversion | UV light, optional photosensitizer | Olefinic fragments | researchgate.netrsc.org |
Reactions Involving the Hydroxyl Group
The secondary alcohol functionality in 3-(aminomethyl)-3-methylcyclobutan-1-ol is a versatile site for chemical modification, allowing for the introduction of a wide array of other functional groups.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method to form the corresponding ester. masterorganicchemistry.comlibretexts.org For example, cyclobutanol can be reacted with butanoic acid to form cyclobutyl butanoate. libretexts.org This reaction is reversible and proceeds through a well-defined protonation-addition-elimination mechanism. masterorganicchemistry.com
Etherification: The formation of an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org This reaction provides a direct route to alkyl ethers of the cyclobutanol.
Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone, 3-(aminomethyl)-3-methylcyclobutanone . This transformation is critical in synthetic pathways and can be achieved with a variety of oxidizing agents. Two-electron transfer oxidants like chromium(VI) and ruthenium tetroxide are particularly effective, as they typically yield the cyclobutanone (B123998) as the sole product without cleaving the strained ring. cdnsciencepub.comacs.org Care must be taken in some synthetic contexts to avoid unintentional oxidation of the alcohol to the ketone. nih.gov
Reduction: The ketone, 3-(aminomethyl)-3-methylcyclobutanone, can be reduced back to the secondary alcohol. The stereochemical outcome of this reduction is of significant interest. Hydride reductions of 3-substituted cyclobutanones using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic processes like Noyori's asymmetric transfer hydrogenation have been shown to be highly stereoselective, often favoring the formation of the cis-alcohol. vub.ac.bersc.orgacs.org The selectivity can be influenced by the choice of reducing agent, solvent, and temperature. vub.ac.beacs.org
Table 2: Summary of Reactions Involving the Hydroxyl Group
| Reaction Type | Reagents/Conditions | Expected Product | Citations |
|---|---|---|---|
| Fischer Esterification | Carboxylic acid (R-COOH), acid catalyst (e.g., H₂SO₄) | Ester (R-COO-Cyclobutyl) | masterorganicchemistry.comlibretexts.org |
Reactions Involving the Aminomethyl Group
The primary amine of the aminomethyl substituent is a potent nucleophile and a versatile functional handle for a variety of transformations.
N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. britannica.com This is one of the most fundamental reactions of primary amines.
N-Alkylation: The amine can be alkylated by reacting it with alkyl halides. msu.edu This reaction proceeds via an Sₙ2 mechanism and can lead to the formation of secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt if excess alkylating agent is used. msu.edumnstate.edu
Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.commnstate.edu This reversible reaction is a key step in reductive amination, where the intermediate imine is reduced in situ to afford a secondary amine.
Reaction with Nitrous Acid: The reaction of a primary aliphatic amine with nitrous acid (HNO₂) is complex and typically leads to the formation of a diazonium salt, which is unstable and decomposes to give a mixture of products, including alcohols and alkenes, with the liberation of nitrogen gas. britannica.com
Table 3: Summary of Reactions Involving the Aminomethyl Group
| Reaction Type | Reagents/Conditions | Expected Product Type | Citations |
|---|---|---|---|
| N-Acylation | Acid chloride (RCOCl) or Anhydride ((RCO)₂O) | N-acyl amide | britannica.com |
| N-Alkylation | Alkyl halide (R-X) | Secondary amine, Tertiary amine, Quaternary ammonium salt | msu.edumnstate.edu |
| Imine Formation | Aldehyde (RCHO) or Ketone (R₂CO) | Imine (Schiff Base) | britannica.commnstate.edu |
| Diazotization | Nitrous Acid (HNO₂) | Mixture of alcohol and alkene products via diazonium intermediate | britannica.com |
Amine Alkylation and Acylation Reactions
The primary amine functionality is the most nucleophilic and typically the most reactive site in the molecule under neutral or basic conditions.
Amine Alkylation: The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it a potent nucleophile for reactions with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, a significant challenge in the alkylation of primary amines is controlling the degree of substitution. The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine. This can further react to produce a quaternary ammonium salt. Achieving selective mono-alkylation can be difficult and may result in a mixture of products.
Amine Acylation: In contrast to alkylation, acylation of the primary amine is a highly efficient and controllable reaction. The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically fast and selective for the amine group, as the tertiary alcohol is significantly less reactive under these conditions. The resulting amide is substantially less nucleophilic and less basic than the starting amine, which effectively prevents further acylation. Pyridine or another non-nucleophilic base is often added to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Table 1: Representative Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Class | Expected Reactivity |
|---|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine, Tertiary Amine, Quaternary Salt | High, difficult to control, potential for over-alkylation |
| Acylation | Acetyl Chloride (CH₃COCl) | N-Substituted Amide | High, selective for the amine, easily controlled |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | High, provides good control over the degree of alkylation |
Condensation and Imine Formation Reactions
The primary amine of 3-(aminomethyl)-3-methylcyclobutan-1-ol can participate in condensation reactions with carbonyl compounds, specifically aldehydes and ketones. This reaction leads to the formation of an imine, also known as a Schiff base.
The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration (loss of a water molecule), which is often catalyzed by acid, results in the formation of the carbon-nitrogen double bond of the imine. The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water from the reaction mixture. The tertiary alcohol on the cyclobutane ring is generally unreactive under these conditions.
Quaternization and Salt Formation of the Amino Functionality
Salt Formation: As a basic compound, the aminomethyl group readily reacts with both inorganic and organic acids to form ammonium salts. For instance, treatment with hydrochloric acid (HCl) yields 3-(aminomethyl)-3-methylcyclobutan-1-ol hydrochloride, a stable, crystalline solid that is often more water-soluble than the free base. This is a standard acid-base reaction and is fundamental to the purification and handling of the compound.
Quaternization: If the primary amine is exhaustively alkylated with an excess of an alkylating agent (like methyl iodide), it will lead to the formation of a quaternary ammonium salt. This process, known as the Menshutkin reaction, involves the sequential alkylation of the primary amine to a secondary, then a tertiary amine, and finally to the quaternary ammonium salt. The final product is a positively charged ion, with the charge permanently located on the nitrogen atom, balanced by a counter-anion from the alkylating agent (e.g., iodide).
Regioselectivity and Stereoselectivity in Reactions of 3-(aminomethyl)-3-methylcyclobutan-1-ol
The presence of two different functional groups and stereocenters makes regioselectivity and stereoselectivity crucial aspects of the compound's chemistry.
Regioselectivity: Regioselectivity refers to the preference for reaction at one functional group over another. In 3-(aminomethyl)-3-methylcyclobutan-1-ol, the primary amine is a significantly stronger nucleophile than the tertiary alcohol. Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides, the reaction will occur selectively at the nitrogen atom. The tertiary alcohol would require a strong base for deprotonation to become a competing nucleophile (an alkoxide), or highly forcing conditions for other reactions. Steric hindrance around the tertiary alcohol, which is directly attached to a quaternary carbon on the ring, further reduces its reactivity compared to the less hindered primary aminomethyl group. Studies on other substituted cyclobutanes show that both steric and electronic effects heavily influence regioselectivity. nih.gov
Stereoselectivity: The compound 3-(aminomethyl)-3-methylcyclobutan-1-ol can exist as stereoisomers (cis and trans) depending on the relative orientation of the hydroxyl and aminomethyl groups on the cyclobutane ring.
cis-isomer: The -OH and -CH₂NH₂ groups are on the same face of the ring.
trans-isomer: The -OH and -CH₂NH₂ groups are on opposite faces of the ring.
The pre-existing stereochemistry of the cyclobutane ring can direct the approach of incoming reagents, a phenomenon known as diastereoselectivity. For instance, a bulky reagent might preferentially attack from the face opposite to the larger substituent. Research on the reduction of 3-substituted cyclobutanones has shown that the formation of the corresponding cyclobutanols can be highly stereoselective, with a strong preference for the cis alcohol product. acs.orgnih.gov This selectivity is influenced by factors such as torsional strain, the polarity of the solvent, and the reaction temperature. acs.orgvub.be While these studies involve the formation of the alcohol, the principles of stereocontrol apply to reactions of the existing molecule as well. Any reaction that creates a new stereocenter could potentially yield a mixture of diastereomers, with the ratio depending on the directing influence of the resident chiral centers.
Table 2: Potential Stereoisomers of 3-(aminomethyl)-3-methylcyclobutan-1-ol
| Isomer | Relative Position of -OH and -CH₂NH₂ |
|---|---|
| cis | Same side of the cyclobutane ring plane |
Kinetic and Thermodynamic Aspects of Key Transformations
Specific experimental kinetic and thermodynamic data for reactions involving 3-(aminomethyl)-3-methylcyclobutan-1-ol are not readily found in published literature. However, general principles can be applied to understand the likely kinetic and thermodynamic profiles of its key reactions.
Kinetic Considerations:
Acylation vs. Alkylation: Amine acylation is generally a very fast (kinetically favored) reaction. The reaction of an amine with an acyl chloride is often nearly instantaneous at room temperature. Amine alkylation is typically slower and may require heating.
Steric Hindrance: The rate of reaction can be influenced by steric hindrance. While the primary amine of the aminomethyl group is relatively accessible, the strained four-membered ring and the adjacent quaternary carbon may influence the transition state energy of certain reactions, thereby affecting their rates.
Ring Strain: Cyclobutane derivatives possess significant ring strain (approximately 26 kcal/mol). While the ring is generally stable, this strain can influence the kinetics of reactions that involve a change in the ring's geometry or hybridization of its carbon atoms. However, for reactions occurring at the exocyclic functional groups, this effect is likely to be less pronounced than for reactions that involve ring-opening or expansion. researchgate.net
Thermodynamic Considerations:
Product Stability: The formation of amides from the amine group is a thermodynamically very favorable process, resulting in a highly stable product. The formation of ammonium salts with acids is also a thermodynamically downhill process.
Equilibria: Reactions like imine formation are reversible, and their position of equilibrium is governed by the relative thermodynamic stability of the reactants and products. The removal of a small molecule byproduct like water is often necessary to drive the reaction to completion, in accordance with Le Châtelier's principle.
Computational Predictions: In the absence of experimental data, computational chemistry methods like Density Functional Theory (DFT) are often employed to model reaction pathways. acs.org Such studies can provide valuable insights into transition state energies (kinetics) and the relative stability of reactants and products (thermodynamics), helping to predict and rationalize stereochemical and regiochemical outcomes. semanticscholar.orgresearchgate.net
Computational and Theoretical Investigations of 3 Aminomethyl 3 Methylcyclobutan 1 Ol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations
No published Density Functional Theory (DFT) studies specifically detailing the geometry optimization and energy calculations of 3-(aminomethyl)-3-methylcyclobutan-1-ol were found. Such studies would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner, yielding the lowest energy, or optimized, three-dimensional structure of the molecule.
Ab Initio Methods for Electronic Structure and Reactivity Predictions
There is no available research that has applied ab initio methods (such as Hartree-Fock or Møller-Plesset perturbation theory) to predict the electronic structure and reactivity of 3-(aminomethyl)-3-methylcyclobutan-1-ol. These methods, which are based on first principles without empirical parameters, could provide valuable information on the molecule's orbital energies, electron distribution, and susceptibility to nucleophilic or electrophilic attack.
Conformational Energy Landscape Exploration
Potential Energy Surface Scans for Ring Puckering and Substituent Rotations
A search for potential energy surface scans of 3-(aminomethyl)-3-methylcyclobutan-1-ol did not yield any specific studies. This type of analysis would be crucial for understanding the flexibility of the cyclobutane (B1203170) ring, which can exist in puckered conformations, and for determining the rotational barriers of the aminomethyl and hydroxyl substituents.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
No molecular dynamics (MD) simulation studies for 3-(aminomethyl)-3-methylcyclobutan-1-ol are present in the public domain. MD simulations would model the atomic motions of the molecule over time, providing a dynamic picture of its conformational preferences and intermolecular interactions in different environments.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Comparison with Experimental Data
There are no available computational studies that predict the spectroscopic parameters of 3-(aminomethyl)-3-methylcyclobutan-1-ol. Such predictions, when compared with experimental NMR or infrared spectroscopy data, are essential for confirming the molecule's structure and understanding its electronic environment.
Role of Solvation Effects in Reactivity and Conformation through Implicit and Explicit Solvent Models
The solvent environment can significantly influence the reactivity and conformational preferences of a molecule. Computational chemistry employs both implicit and explicit solvent models to study these effects. Implicit models represent the solvent as a continuous medium, while explicit models include individual solvent molecules in the simulation. These models are essential for accurately predicting chemical behavior in solution.
A review of the literature indicates that no specific computational studies on the solvation effects on the reactivity and conformation of 3-(aminomethyl)-3-methylcyclobutan-1-ol have been published. While general principles of solvation are well-understood and computational models for solvation are widely applied in chemical research, their specific application to this compound is not documented. acs.org
Therefore, there are no research findings or data tables available that describe how different solvents, modeled implicitly or explicitly, would affect the conformational landscape or the reactivity of 3-(aminomethyl)-3-methylcyclobutan-1-ol.
Applications of 3 Aminomethyl 3 Methylcyclobutan 1 Ol in Advanced Organic Synthesis
As Chiral Building Blocks for Complex Molecular Architectures
The inherent chirality and conformational rigidity of the cyclobutane (B1203170) ring in 3-(aminomethyl)-3-methylcyclobutan-1-ol make it an attractive starting material for the synthesis of complex molecules with well-defined three-dimensional structures.
The strategic placement of functional groups on the cyclobutane core of 3-(aminomethyl)-3-methylcyclobutan-1-ol provides a versatile platform for the synthesis of spirocyclic and bicyclic compounds. These motifs are of significant interest in medicinal chemistry due to their structural novelty and ability to explore new chemical space.
While direct examples of the synthesis of spirocyclic systems from 3-(aminomethyl)-3-methylcyclobutan-1-ol are not extensively documented in readily available literature, the general principles of spirocyclization can be applied. For instance, the amino and hydroxyl groups can be chemically modified to participate in intramolecular cyclization reactions, leading to the formation of a second ring fused at the C3 position of the cyclobutane.
In the realm of bicyclic systems, the synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been reported through the intramolecular cyclization of 1,3-disubstituted cyclobutane precursors. This suggests a potential pathway where derivatives of 3-(aminomethyl)-3-methylcyclobutan-1-ol could be employed to construct similar bridged systems. The synthesis of bicyclo[1.1.0]butanes (BCBs) from iodo-bicyclo[1.1.1]pentanes (BCPs) has also been explored, highlighting the interest in strained bicyclic frameworks as bioisosteres. google.com
Macrocycles represent an important class of molecules with diverse applications, including as therapeutics and host molecules. The incorporation of rigid structural elements like the cyclobutane ring from 3-(aminomethyl)-3-methylcyclobutan-1-ol can pre-organize the macrocyclic backbone, potentially enhancing binding affinity and selectivity.
The synthesis of macrocycles often involves the condensation of bifunctional building blocks. The amino and hydroxyl groups of 3-(aminomethyl)-3-methylcyclobutan-1-ol can be functionalized to bear long chains, which can then be cyclized through reactions such as macrolactamization or ring-closing metathesis (RCM). While specific examples detailing the use of this particular amino alcohol in macrocyclization are sparse, the general strategy of employing amino acid-like subunits for the construction of macrocyclic peptide structures is well-established. google.com
Conformationally restricted amino acids are crucial components in the design of peptidomimetics and bioactive peptides. The cyclobutane scaffold of 3-(aminomethyl)-3-methylcyclobutan-1-ol serves as an excellent template for creating novel amino acid analogues with limited conformational freedom.
A notable example is the synthesis of a constrained delta-amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA), which highlights the utility of cyclobutane rings in creating non-proteinogenic amino acids. researchgate.net The synthesis of such constrained amino acids can impart specific secondary structures to peptides, influencing their biological activity. The general approach often involves the chemical modification of the functional groups on the cyclobutane ring to introduce the carboxylic acid moiety necessary for an amino acid structure.
| Constrained Amino Acid Analogue | Synthetic Approach | Key Feature | Reference |
| cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) | Intramolecular nucleophilic substitution of a cyclobutane precursor. | Constrained delta-amino acid with a cyclobutane ring. | researchgate.net |
Precursors for Ligands and Organocatalysts in Asymmetric Catalysis
The chiral nature of 3-(aminomethyl)-3-methylcyclobutan-1-ol makes it a promising candidate for the development of new chiral ligands and organocatalysts. These can be employed in a variety of asymmetric transformations to control the stereochemical outcome of a reaction.
Chiral ligands are fundamental to asymmetric transition-metal catalysis. The 1,3-relationship of the amino and hydroxyl groups in 3-(aminomethyl)-3-methylcyclobutan-1-ol provides a bidentate coordination motif that can bind to a metal center, creating a chiral environment.
The synthesis of chiral ligands from this scaffold would typically involve the derivatization of the amino and/or hydroxyl groups to introduce phosphine, amine, or other coordinating moieties. For instance, the amino group can be reacted with a chlorophosphine to generate an aminophosphine (B1255530) ligand. While specific ligands derived from 3-(aminomethyl)-3-methylcyclobutan-1-ol are not widely reported, the design principles for such ligands are well-established in the field of asymmetric catalysis. google.comnih.gov
| Ligand Type | Potential Synthesis | Coordinating Atoms |
| Aminophosphine | Reaction of the amino group with a chlorophosphine. | N, P |
| Diamine | Derivatization of the hydroxyl group to an amino group. | N, N |
| Amino alcohol | Direct use or with modification of the amino group. | N, O |
The efficacy of new chiral ligands is evaluated by their performance in well-established asymmetric reactions. Ligands derived from 3-(aminomethyl)-3-methylcyclobutan-1-ol would be expected to show catalytic activity in reactions such as the asymmetric hydrogenation of prochiral olefins and asymmetric allylic alkylations.
In a typical asymmetric hydrogenation, a complex of a transition metal (e.g., rhodium, iridium) with the chiral ligand would catalyze the addition of hydrogen across a double bond, leading to the formation of one enantiomer of the product in excess. Similarly, in asymmetric allylation, a chiral catalyst would control the stereoselective addition of an allyl group to a nucleophile.
| Asymmetric Reaction | Potential Catalyst System | Expected Outcome |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 or Ir-complex with a ligand from 3-(aminomethyl)-3-methylcyclobutan-1-ol | Enantioselective reduction of C=C or C=O bonds. |
| Asymmetric Allylation | Pd-complex with a ligand from 3-(aminomethyl)-3-methylcyclobutan-1-ol | Enantioselective formation of a C-C bond. |
Scaffolds for Supramolecular Chemistry and Materials Science
The bifunctional nature of 3-(aminomethyl)-3-methylcyclobutan-1-ol, possessing both a hydrogen-bond donor (alcohol) and a hydrogen-bond acceptor/donor (amine), makes it an intriguing candidate for the construction of ordered supramolecular assemblies.
Self-Assembly Studies of Cyclobutane-Derived Amine/Alcohol Systems
The amine and alcohol groups on the cyclobutane ring are capable of forming robust intermolecular hydrogen bonds. nih.govmdpi.com These interactions can direct the self-assembly of molecules into well-defined, higher-order structures. Research on related amino alcohol systems has shown that the formation of intramolecular hydrogen bonds (IMHBs) is a key factor in determining the conformational preferences of these molecules. mdpi.comnih.gov In the case of 3-(aminomethyl)-3-methylcyclobutan-1-ol, the specific stereochemistry (cis or trans) of the functional groups will dictate whether intramolecular or intermolecular hydrogen bonding is favored, which in turn governs the nature of the resulting supramolecular structures.
Studies on analogous cyclobutane derivatives have demonstrated their ability to form extensive hydrogen-bonded networks in the solid state. nih.govresearchgate.net For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been shown to form strong intramolecular hydrogen bonds, leading to highly rigid molecular conformations. nih.gov This inherent rigidity, conferred by the cyclobutane ring, is a desirable trait in designing predictable supramolecular architectures. The self-assembly process can lead to the formation of various structures, such as tapes, sheets, or three-dimensional networks, depending on the substitution pattern and the conditions employed. researchgate.net
Applications in Polymer Chemistry (e.g., as monomers or cross-linkers)
Cyclobutane-containing molecules have garnered significant interest as monomers for the synthesis of novel polymers with unique properties. nih.govlifechemicals.com The rigid cyclobutane motif can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties. Given its two reactive functional groups (amine and alcohol), 3-(aminomethyl)-3-methylcyclobutan-1-ol can theoretically act as a monomer in step-growth polymerization reactions to form polyesters or polyamides. nih.gov
The general strategies for creating cyclobutane-based polymers often involve [2+2] photocycloaddition reactions or the polymerization of monomers already containing the cyclobutane ring. nih.govacs.org The incorporation of cyclobutane units can lead to materials with interesting characteristics, such as stress-responsive behavior, where mechanical force can induce a [2+2] cycloreversion of the cyclobutane ring. duke.eduresearchgate.netnih.gov
While direct polymerization studies involving 3-(aminomethyl)-3-methylcyclobutan-1-ol are not extensively documented in the provided results, its structure is analogous to other bifunctional monomers used in polymer synthesis. For example, diol-functionalized cyclobutanes have been used to create high molecular weight polyesters through carbodiimide (B86325) polyesterification. nih.gov The presence of both an amine and an alcohol group offers the potential for creating polymers with specific functionalities or for its use as a cross-linking agent to create polymer networks with tailored properties.
Design and Synthesis of Chemically Diverse Derivatives for Exploratory Research
The 3-(aminomethyl)-3-methylcyclobutan-1-ol scaffold is a versatile starting point for the synthesis of a wide array of derivatives for exploratory research, particularly in medicinal chemistry and materials science. lifechemicals.comrsc.orgresearchgate.net The cyclobutane ring serves as a bioisostere for other cyclic systems or as a conformationally restricted linker, which can be beneficial for optimizing the pharmacological properties of drug candidates. nih.gov
The synthesis of derivatives can be achieved through standard transformations of the amine and alcohol functional groups. The primary amine can be acylated, alkylated, or used in reductive amination to introduce a variety of substituents. The alcohol can be esterified or etherified to further expand the chemical diversity of the resulting library of compounds. Such derivatization is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a particular scaffold. acs.org
The creation of libraries based on the cyclobutane core allows for the exploration of new chemical space. lifechemicals.com These derivatives can be screened for various biological activities or evaluated for their properties as new materials. The rigid nature of the cyclobutane scaffold provides a level of conformational pre-organization that can be advantageous in designing molecules that bind to specific biological targets. researchgate.net
Below is a table of representative cyclobutane derivatives and related structures mentioned in chemical research, highlighting the versatility of this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Use/Significance |
| 3-(aminomethyl)-3-methylcyclobutan-1-ol | 1403813-29-5 | C5H11NO | Core scaffold for synthesis |
| (1s,3s)-3-(aminomethyl)-1-methylcyclobutan-1-ol | 1438241-25-8 | C6H13NO | Chiral building block |
| 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride | 2173105-60-5 | C6H14ClNO | Salt form for handling/solubility |
| 3-Amino-1-methylcyclobutan-1-ol | 68052608 (CID) | C5H11NO | Isomeric building block |
| 3-(aminomethyl)cyclobutan-1-ol | 167081-42-7 | C5H11NO | Related building block |
| trans-3-methylcyclobutan-1-ol | 1694637-32-5 | C5H10O | Synthetic precursor/related compound |
Emerging Research Directions and Future Perspectives for 3 Aminomethyl 3 Methylcyclobutan 1 Ol
The strategic importance of the cyclobutane (B1203170) scaffold, a structural motif present in numerous bioactive molecules and pharmaceuticals, continues to drive innovation in synthetic chemistry and molecular design. calstate.edu The compound 3-(aminomethyl)-3-methylcyclobutan-1-ol, with its densely functionalized and stereochemically rich four-membered ring, stands at the crossroads of several emerging research frontiers. Future exploration centered on this and related structures is poised to significantly advance organic synthesis, computational chemistry, and our fundamental understanding of chemical reactivity.
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 3-(aminomethyl)-3-methylcyclobutan-1-ol?
The synthesis typically involves reductive amination of a cyclobutanone precursor. For example, reacting 3-methylcyclobutanone with methylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under mild conditions (0–25°C) in ethanol . Key challenges include controlling stereochemistry, as the cyclobutane ring imposes steric constraints that may lead to diastereomer formation. Purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) is critical to isolate the desired product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in D₂O or CDCl₃) can confirm the presence of the aminomethyl and hydroxyl groups. Key signals include δ ~1.3–1.6 ppm (methyl groups) and δ ~3.2–3.8 ppm (CH₂NH₂ and cyclobutane protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₆H₁₃NO, theoretical 115.17 g/mol) and fragmentation patterns .
- Gas Chromatography (GC) : Useful for purity assessment, especially when coupled with flame ionization detection (FID) or MS. Retention indices can be cross-referenced with databases like NIST .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its potential in drug discovery?
SAR studies involve synthesizing analogs with variations in the cyclobutane substituents (e.g., fluorinated phenyl groups, methylene chain extensions) and testing their binding affinity to target proteins (e.g., neurotransmitter receptors). For example:
- Replace the aminomethyl group with bulkier amines to assess steric effects.
- Introduce electron-withdrawing groups (e.g., -F, -Cl) to modulate electronic properties.
- Use X-ray crystallography or molecular docking to map interactions with biological targets (e.g., enzymes, GPCRs) .
Example finding: Fluorinated derivatives (e.g., 3-(3,5-difluorophenyl) analogs) show enhanced binding due to hydrophobic and electrostatic interactions .
Advanced: What are the stability and handling considerations for this compound in experimental settings?
- Storage : Store at –20°C under nitrogen to prevent oxidation of the amine group. Use amber vials to avoid photodegradation.
- Handling : Work in a fume hood with PPE (gloves, goggles) due to potential respiratory and skin irritation .
- Stability Tests : Monitor decomposition via HPLC or TLC under accelerated conditions (e.g., 40°C/75% relative humidity). Amine oxidation to nitro groups or cyclobutane ring-opening may occur under acidic conditions .
Advanced: How can conflicting reactivity data in oxidation/reduction studies be resolved?
Discrepancies in reaction outcomes (e.g., ketone vs. carboxylic acid formation during oxidation) may arise from solvent polarity, catalyst choice, or substituent effects. For example:
- Oxidation : KMnO₄ in neutral conditions may yield 3-methylcyclobutanone, while acidic conditions favor ring cleavage.
- Reduction : NaBH₄ selectively reduces imine intermediates without affecting the cyclobutane ring, whereas LiAlH₄ may induce ring strain relief via rearrangement .
Methodological approach: Perform kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and optimize reaction quenching .
Basic: What are common derivatives of this compound, and how are they synthesized?
- Oxidation : Forms 3-(aminomethyl)-3-methylcyclobutanone (using Jones reagent) or 3-methylcyclobutane-1-carboxylic acid (strong oxidizing agents) .
- Substitution : React with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives.
- Protection : Use Boc anhydride to protect the amine group during multi-step syntheses .
Advanced: What computational modeling strategies are effective for predicting its bioactivity?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABAA receptors) to assess binding stability.
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) for target engagement .
Advanced: How can its biological targets be identified and validated experimentally?
- Target Deconvolution : Use affinity chromatography with immobilized compound analogs to pull down interacting proteins from cell lysates.
- Knockdown/Overexpression : CRISPR-Cas9 gene editing or siRNA silencing of candidate targets (e.g., enzymes in neurotransmitter pathways) to observe phenotypic changes.
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
